Acolbifene hydrochloride is derived from the modification of earlier SERM compounds. It is synthesized to enhance selectivity and efficacy in targeting estrogen receptors. The compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. Its chemical structure can be represented by the formula .
The synthesis of acolbifene hydrochloride involves several steps and techniques that highlight its complex structure.
This multi-step synthesis underscores the intricate nature of producing acolbifene hydrochloride, emphasizing both organic chemistry techniques and the importance of stereochemistry.
The molecular structure of acolbifene hydrochloride features a complex arrangement that includes:
The three-dimensional conformation of acolbifene hydrochloride plays a significant role in its binding affinity and selectivity towards estrogen receptors, influencing its therapeutic potential .
Acolbifene hydrochloride participates in various chemical reactions that are critical for its biological activity:
These reactions illustrate the dynamic nature of acolbifene hydrochloride within biological systems and highlight the importance of studying its metabolic pathways for effective therapeutic application.
Acolbifene hydrochloride functions primarily as a selective estrogen receptor modulator by selectively binding to estrogen receptors in target tissues:
This dual action mechanism makes acolbifene a promising candidate for treating conditions like osteoporosis and certain types of breast cancer while minimizing side effects associated with traditional hormone replacement therapies.
The physical and chemical properties of acolbifene hydrochloride include:
These properties are significant for formulation development, influencing dosage forms and delivery methods .
Acolbifene hydrochloride has several scientific applications:
Acolbifene hydrochloride (SCH-57068.HCl) is a fourth-generation selective estrogen receptor modulator (SERM) distinguished by its pure antagonistic activity at both estrogen receptor alpha (ERα) and beta (ERβ) isoforms. Unlike earlier mixed agonist-antagonist SERMs (e.g., tamoxifen), acolbifene exhibits near-complete suppression of estrogen-dependent transcriptional activity in mammary and endometrial tissues. It binds ERα and ERβ with exceptionally high affinity, surpassing that of estradiol (E2), 4-hydroxytamoxifen, and fulvestrant. Preclinical studies demonstrate dissociation constants (Kd) in the low nanomolar range (1–3 nM), enabling potent displacement of endogenous estrogens [3] [6] [8].
The tissue specificity of acolbifene arises from its unique induction of ER conformational changes that disrupt coactivator recruitment (e.g., SRC-1) while enhancing corepressor binding. This contrasts with tamoxifen, which permits ERα-mediated transcriptional activation in the endometrium via its AF-1 domain. Acolbifene’s uniform antagonism across tissues is attributed to its ability to inhibit both AF-1 and AF-2 activation functions of ERα and ERβ, a mechanistic advantage in preventing ER+ breast cancer proliferation without uterine stimulation [3] [5] [8].
Table 1: Receptor Binding and Transcriptional Inhibition Profile of Acolbifene
Parameter | ERα | ERβ | Reference |
---|---|---|---|
IC₅₀ for E2 Displacement | 2.0 nM | 0.4 nM | [6] |
Inhibition of Transcriptional Activity | >95% | >95% | [3] |
Agonist Activity in Breast/Endometrium | None | None | [8] |
Acolbifene exerts profound repression of estrogen-responsive genes critical for cell proliferation and survival. Key regulated targets include:
Chromatin immunoprecipitation assays confirm that acolbifene prevents ERα occupancy at estrogen response elements (EREs) of target genes. Concurrently, it recruits histone deacetylases (HDACs) and other chromatin-condensing complexes to silence transcription [5] [8].
Acolbifene’s potency as an anti-transcriptional agent is evidenced by its IC₅₀ values: 2.0 nM for ERα and 0.4 nM for ERβ, making it the most potent SERM documented [3] [6]. This inhibition operates through two interdependent mechanisms:
Critically, acolbifene inhibits both AF-1 and AF-2 transactivation domains of ERs. This dual-domain blockade is absent in tamoxifen (which only blocks AF-2) and explains acolbifene’s efficacy in tumors resistant to earlier SERMs [3] [5] [8].
Beyond genomic signaling, acolbifene modulates rapid nongenomic pathways mediated by membrane-associated ERs:
Table 2: Kinetics of Acolbifene-Induced Non-Genomic Signaling in Endothelial Cells
Pathway | Onset | Peak Activity | Key Mediators |
---|---|---|---|
MAPK-eNOS | 0–10 min | 5 min | ERα, c-Src, MAPK |
PI3K/Akt-eNOS | 20–30 min | 25 min | ERα, PI3K, Akt |
Table 3: Nomenclature of Acolbifene Hydrochloride
Designation Type | Name(s) |
---|---|
Systematic IUPAC Name | (2S)-3-(4-hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-chromen-7-ol hydrochloride |
Synonyms | EM-652; SCH-57068; SCH-57068.HCl; Acolbifene HCl |
CAS Registry | 252555-01-4 (hydrochloride); 182167-02-8 (free base) |
Molecular Formula | C₂₉H₃₁NO₄·HCl |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7